2-Bromo-4-fluoro-3-methylbenzoic acid
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Overview
Description
2-Bromo-4-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-3-methylbenzoic acid typically involves the bromination and fluorination of a methylbenzoic acid precursor. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes nitration, bromination, and fluorination steps, followed by purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-3-methylbenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
2-Bromo-4-fluoro-3-methylbenzoic acid is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic properties is ongoing.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-4-fluoro-3-methylbenzoic acid exerts its effects involves its ability to participate in various chemical reactions. The presence of bromine and fluorine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzoic acid
- 3-Fluoro-2-methylbenzoic acid
- 4-Bromo-2-fluorobenzoic acid
Uniqueness
2-Bromo-4-fluoro-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specialized organic molecules and materials .
Properties
Molecular Formula |
C8H6BrFO2 |
---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
2-bromo-4-fluoro-3-methylbenzoic acid |
InChI |
InChI=1S/C8H6BrFO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
RUUYKMKFZCTVMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)C(=O)O)F |
Origin of Product |
United States |
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